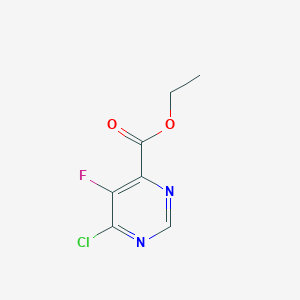
Ethyl 6-chloro-5-fluoropyrimidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Ethyl 6-chloro-5-fluoropyrimidine-4-carboxylate” is a chemical compound used for pharmaceutical testing . It’s a derivative of pyrimidine, a basic aromatic ring that is a fundamental structure of nucleotides in DNA and RNA .
Molecular Structure Analysis
The molecular formula of “this compound” is C7H6ClFN2O2 . The molecular weight is 204.59 . The SMILES string representation isCCc1ncnc(Cl)c1F . Physical And Chemical Properties Analysis
The compound has a molecular weight of 160.58 g/mol . It has a density of 1.286, a boiling point of 201°C to 211°C, and a flash point of 81°C (178°F) . The refractive index is 1.496 .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Ethyl 6-chloro-5-fluoropyrimidine-4-carboxylate is a compound of interest in the synthesis of various biologically active molecules. Its applications in scientific research often involve the creation of derivatives that exhibit potential as antimicrobial agents, kinase inhibitors, or anticancer agents.
Antimicrobial Agents : A study by El‐Sayed et al. (2008) demonstrated the synthesis of pyrimidine glycosides from ethyl 4-thioxo-3,4-dihydropyrimidine-5-carboxylate derivatives, showing potential antimicrobial activity. This research suggests that derivatives of this compound could be explored for their antimicrobial properties (El‐Sayed et al., 2008).
Kinase Inhibitors : Wada et al. (2012) focused on the synthesis of novel 2,4-disubstituted-5-fluoropyrimidines as potential kinase inhibitors, highlighting the importance of the this compound scaffold in the development of anticancer agents (Wada et al., 2012).
Anticancer Agents : Research on potential anticancer agents has also incorporated this compound. For example, Temple et al. (1983) synthesized pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines from ethyl (6-amino-4-chloro-5-nitropyridin-2-yl)carbamate, a related compound, showing effects on the proliferation and mitotic index of cultured L1210 cells and survival of mice bearing P388 leukemia (Temple et al., 1983).
Chemical Synthesis and Material Science
Catalyzed Synthesis : The synthesis of ethyl 7-chloro-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate, catalyzed by aluminum metal, showcases the utility of related fluoro-chloro pyrimidine derivatives in chemical synthesis, highlighting the potential for innovative catalytic processes in organic chemistry (Song Bao-an, 2012).
Regiochemical Flexibility : The flexibility in functionalizing pyridines, as demonstrated by Bobbio and Schlosser (2001), indicates the broader potential of halogenated pyrimidines in designing new molecules for pharmaceutical research, emphasizing the importance of such compounds in developing novel therapeutic agents (Bobbio & Schlosser, 2001).
Safety and Hazards
The compound is classified as having acute oral toxicity and can cause severe skin burns and eye damage . It’s also harmful if swallowed and is a combustible liquid . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective clothing, and washing thoroughly after handling .
Propiedades
IUPAC Name |
ethyl 6-chloro-5-fluoropyrimidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFN2O2/c1-2-13-7(12)5-4(9)6(8)11-3-10-5/h3H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBGFARDUXWHUFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=NC=N1)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-Chloro-6-nitro-3H-imidazo[4,5-b]pyridine](/img/structure/B6307349.png)
![Methyl 5-azaspiro[2.4]heptane-7-carboxylate hydrochloride](/img/structure/B6307363.png)


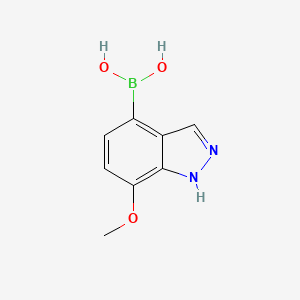
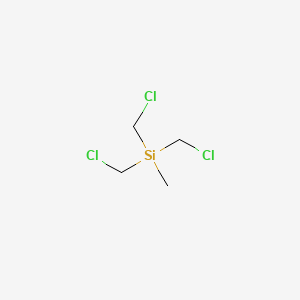
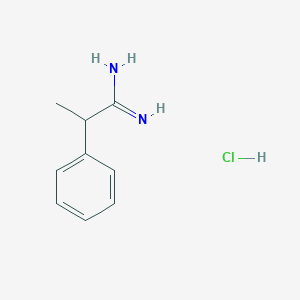
![2-(8-Azabicyclo[3.2.1]octan-3-yl)acetonitrile hydrochloride](/img/structure/B6307392.png)

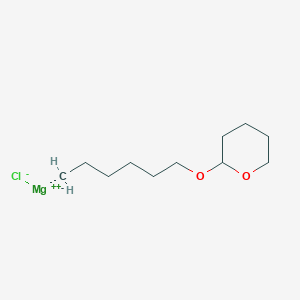


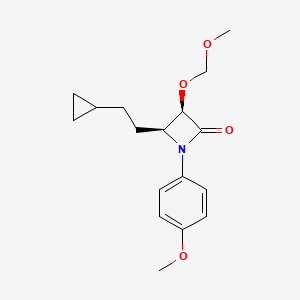
![4-Fluorobicyclo[2.2.2]octan-1-ol, 95%](/img/structure/B6307454.png)
